H-Arg(MTR)-OH

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg(MTR)-OH typically involves the protection of the arginine side chain with the MTR group This is achieved through a series of chemical reactions that include the use of protecting groups and deprotection stepsThe final product is obtained after deprotection of the amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

H-Arg(MTR)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The MTR group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in the presence of scavengers.

Substitution Reactions: The guanidine group of arginine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Trifluoroacetic Acid (TFA): Used for deprotection of the MTR group.

Phenol/TFA Mixture: Used for monitoring the cleavage of the MTR group by HPLC.

Major Products Formed

The major product formed from the deprotection reaction is L-arginine, which can be further used in peptide synthesis or other biochemical applications .

Wissenschaftliche Forschungsanwendungen

H-Arg(MTR)-OH has several applications in scientific research, including:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Biological Studies: Employed in the study of arginine metabolism and its role in nitric oxide synthesis.

Medical Research: Investigated for its potential therapeutic applications in cardiovascular diseases and other health conditions.

Wirkmechanismus

The primary mechanism of action of H-Arg(MTR)-OH involves its role as a protected form of arginine. The MTR group protects the guanidine side chain during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free arginine can participate in various biochemical pathways, including the synthesis of nitric oxide, a critical signaling molecule in the cardiovascular system .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

H-Arg-OtBu: Another protected form of arginine, where the guanidine group is protected by a tert-butyl group.

H-Arg(Pbf)-OH: Uses a pentamethyl-dihydrobenzofuran sulfonyl group for protection.

Uniqueness

H-Arg(MTR)-OH is unique due to its specific protective group, MTR, which offers distinct advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of complex peptides where selective deprotection is required .

Biologische Aktivität

H-Arg(MTR)-OH, or N-α-(9-Fluorenylmethyloxycarbonyl)-L-arginine 4-methoxy-2,3,6-trimethylbenzylsulfonyl, is a derivative of the amino acid arginine. It is primarily utilized in peptide synthesis due to its unique protective groups that facilitate selective reactions. While this compound itself does not exhibit direct biological activity, it serves as a precursor for bioactive peptides that can have various physiological functions.

This compound has been identified as a potent and selective inhibitor of the thrombin receptor, which is crucial in blood clot formation. By blocking this receptor, this compound can prevent platelet aggregation and clot formation, demonstrating potential therapeutic applications in conditions related to thrombosis. Additionally, it acts as an allosteric modulator of the fibrinogen receptor, indicating that it may influence receptor function through non-standard binding sites.

Peptide Synthesis and Biological Implications

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS). The protective groups used in this compound are essential for maintaining the integrity of the arginine residue during peptide assembly. The Fmoc group protects the alpha-amino group while the Mtr group protects the guanidine side chain. This dual protection allows for selective reactions without unwanted side products, which is crucial in synthesizing complex peptides with specific biological activities .

Comparison of Protective Groups

| Compound Name | Protecting Group | Stability | Deprotection Conditions |

|---|---|---|---|

| H-Arg(Pmc)-OH | Pmc | Moderate | Mild acid |

| H-Arg(Pbf)-OH | Pbf | High | Mild acid |

| This compound | Mtr | High | Extended time (up to 24 hours) |

The Mtr group offers greater stability compared to other protecting groups like Pbf or Pmc when multiple arginine residues are present in a peptide sequence. This characteristic makes this compound particularly useful for synthesizing complex peptides where precise control over reaction conditions is required .

Case Studies and Research Findings

Recent studies have explored the implications of using this compound in synthesizing bioactive peptides. For instance, peptides synthesized using this compound have shown significant activity in inhibiting thrombin and modulating fibrinogen interactions, which are critical pathways in hemostasis and thrombosis management .

Bioactivity of Peptides Derived from this compound

- Antithrombotic Activity : Peptides derived from this compound have demonstrated effective inhibition of thrombin activity, suggesting potential applications in developing antithrombotic therapies.

- Allosteric Modulation : The ability of this compound to act as an allosteric modulator indicates its potential role in fine-tuning receptor activities involved in blood coagulation processes .

- Peptide Stability : The stability conferred by the Mtr group allows for better yield and efficiency during peptide synthesis, which is critical for producing therapeutically relevant peptides .

Eigenschaften

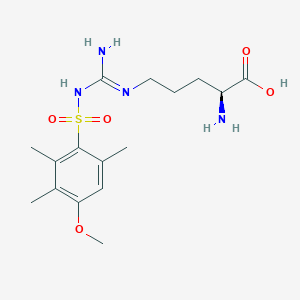

IUPAC Name |

(2S)-2-amino-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O5S/c1-9-8-13(25-4)10(2)11(3)14(9)26(23,24)20-16(18)19-7-5-6-12(17)15(21)22/h8,12H,5-7,17H2,1-4H3,(H,21,22)(H3,18,19,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSAEZSSVDNYPO-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.